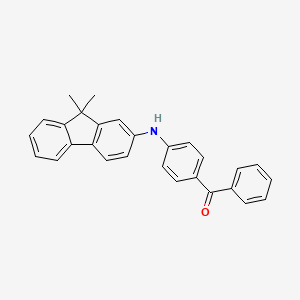
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone: is an organic compound with a complex structure that includes a fluorenyl group, an amino group, and a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce an amino group.
Coupling Reaction: The fluorenyl intermediate is then coupled with a phenylmethanone derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product quality is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: It is explored for use in organic photovoltaic cells and other electronic devices.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry:
Dyes and Pigments: The compound’s fluorescent properties make it suitable for use in dyes and pigments for various industrial applications.
Sensors: It is used in the development of chemical sensors for detecting specific analytes.
Wirkmechanismus
The mechanism by which (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone exerts its effects involves interactions with molecular targets such as proteins or nucleic acids. The compound’s structure allows it to bind to specific sites, leading to changes in the target’s function. For example, in OLEDs, the compound facilitates the recombination of electrons and holes, resulting in light emission.
Vergleich Mit ähnlichen Verbindungen
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness: The uniqueness of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high luminescence and stability, such as in OLEDs and other electronic devices.
Eigenschaften
Molekularformel |
C28H23NO |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29-21-14-12-20(13-15-21)27(30)19-8-4-3-5-9-19/h3-18,29H,1-2H3 |
InChI-Schlüssel |
OQJDJBPMHJCLLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)

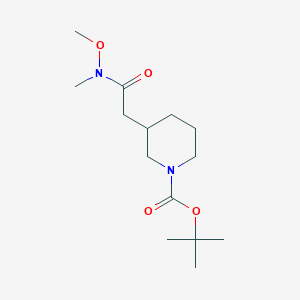
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
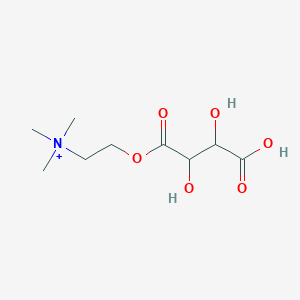
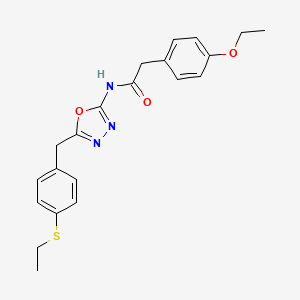
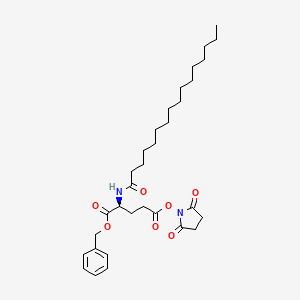
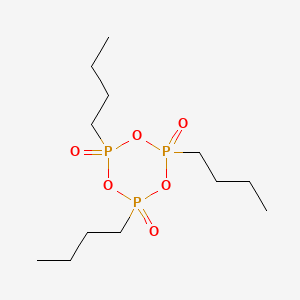
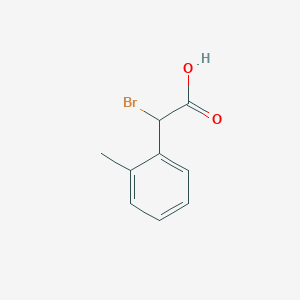
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)

